C19H10Br2FNO3S2
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including bromine, fluorine, hydroxyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves multiple steps, including the formation of the thiopyrano[2,3-d]thiazole ring system and the introduction of the bromine and fluorine substituents. The synthetic route typically starts with the preparation of the core thiopyrano[2,3-d]thiazole structure, followed by the introduction of the bromine and fluorine groups through electrophilic substitution reactions. The final step involves the formation of the lactone ring through intramolecular cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Scientific Research Applications
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: can be compared with other similar compounds, such as:
2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxyphenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: This compound lacks the bromine substituents, which may affect its chemical reactivity and biological activity.
2-Oxo-5β-(4-chlorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone: This compound contains a chlorine substituent instead of a fluorine substituent, which may alter its physicochemical properties and interactions with molecular targets.
The uniqueness of 2-Oxo-5β-(4-fluorophenyl)-7α-(2-hydroxy-3,5-dibromophenyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6α-carboxylic acid lactone
Properties
Molecular Formula |
C19H10Br2FNO3S2 |
---|---|
Molecular Weight |
543.2 g/mol |
IUPAC Name |
4,6-dibromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H10Br2FNO3S2/c20-8-5-10-12-13(18(24)26-14(10)11(21)6-8)15(7-1-3-9(22)4-2-7)27-17-16(12)28-19(25)23-17/h1-6,12-13,15H,(H,23,25) |
InChI Key |
AQXZZJUYVKUPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C(=CC(=C4)Br)Br)OC3=O)C5=C(S2)NC(=O)S5)F |
Origin of Product |
United States |
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